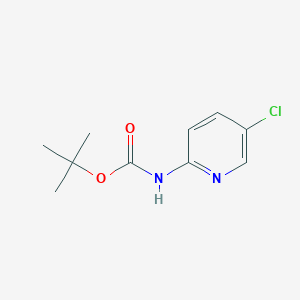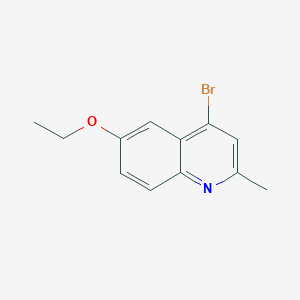
4-Bromo-6-ethoxy-2-methylquinoline
描述
4-Bromo-6-ethoxy-2-methylquinoline is a quinoline derivative with the molecular formula C12H12BrNO and a molecular weight of 266.13 g/mol . This compound is characterized by the presence of a bromine atom at the 4th position, an ethoxy group at the 6th position, and a methyl group at the 2nd position on the quinoline ring . Quinolines are a class of heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-6-ethoxy-2-methylquinoline can be achieved through various methods. One common approach involves the Friedländer synthesis , which typically uses substituted o-aminoacetophenone derivatives and enolisable ketones in the presence of a catalyst . For example, molecular iodine in ethanol or a combination of iodine and silica gel under solvent-free conditions can be used as catalysts . Another method involves the use of nano ZnO as a mild, non-volatile, non-corrosive, and efficient catalyst under solvent-free conditions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale Suzuki–Miyaura coupling reactions . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of various quinoline derivatives . The use of boron reagents and palladium catalysts is common in these reactions .
化学反应分析
Types of Reactions
4-Bromo-6-ethoxy-2-methylquinoline can undergo several types of chemical reactions, including:
Substitution Reactions: The bromine atom at the 4th position can be substituted with other functional groups using appropriate reagents and conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include organometallic reagents such as Grignard reagents or organolithium compounds.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various quinoline derivatives with different functional groups at the 4th position .
科学研究应用
4-Bromo-6-ethoxy-2-methylquinoline has several scientific research applications, including:
Medicinal Chemistry: Quinolines are known for their potential therapeutic properties, including antimalarial, antibacterial, and anticancer activities.
Synthetic Organic Chemistry: The compound can be used as an intermediate in the synthesis of more complex organic molecules.
Industrial Chemistry: Quinolines are used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 4-Bromo-6-ethoxy-2-methylquinoline depends on its specific application. In medicinal chemistry, quinoline derivatives often exert their effects by interacting with molecular targets such as enzymes, receptors, or DNA . For example, antimalarial quinolines are known to inhibit the heme detoxification pathway in Plasmodium parasites . The exact molecular targets and pathways involved can vary depending on the specific quinoline derivative and its application .
相似化合物的比较
4-Bromo-6-ethoxy-2-methylquinoline can be compared with other similar compounds, such as:
- 4-Bromo-6-methoxy-2-methylquinoline
- 4-Bromo-6-ethyl-2-methylquinoline
- 4-Bromo-7-methoxy-2-methylquinoline
- 4-Bromo-8-methoxy-2-methylquinoline
These compounds share similar structural features but differ in the substituents attached to the quinoline ring.
属性
IUPAC Name |
4-bromo-6-ethoxy-2-methylquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrNO/c1-3-15-9-4-5-12-10(7-9)11(13)6-8(2)14-12/h4-7H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWNKSJFISFTFTO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C(N=C2C=C1)C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40653695 | |
| Record name | 4-Bromo-6-ethoxy-2-methylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40653695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1070879-46-7 | |
| Record name | 4-Bromo-6-ethoxy-2-methylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40653695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1070879-46-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-O-tert-butyl 2-O-ethyl (2S)-3-azabicyclo[2.2.1]heptane-2,3-dicarboxylate](/img/structure/B1373232.png)
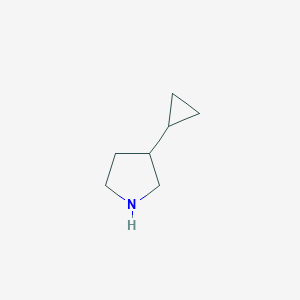

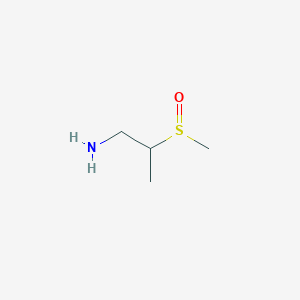
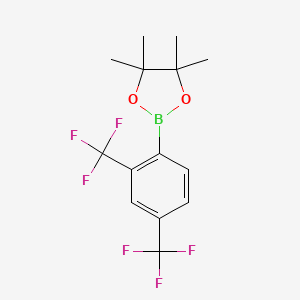

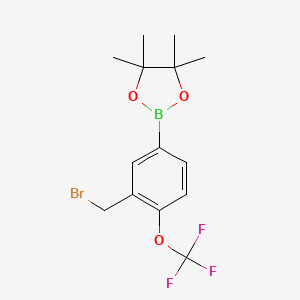
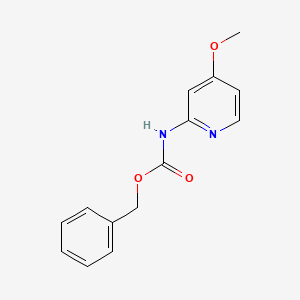
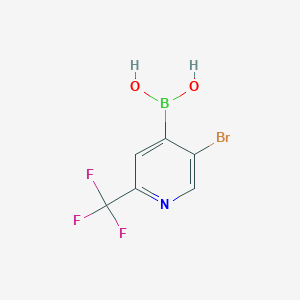
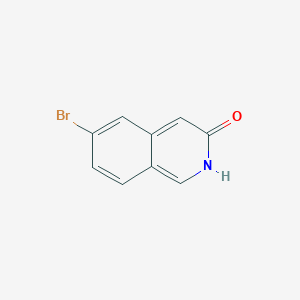
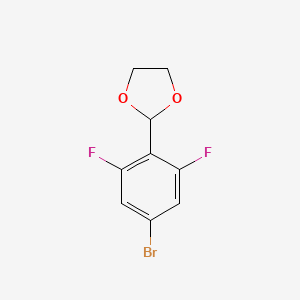
![3-Bromo-6-methylimidazo[1,2-a]pyridine hydrochloride](/img/structure/B1373252.png)
